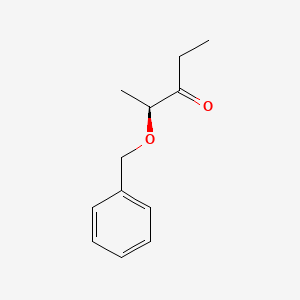

(s)-2-Benzyloxy-3-pentanone

CAS No.: 132489-33-9

Cat. No.: VC8229888

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132489-33-9 |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | (2S)-2-phenylmethoxypentan-3-one |

| Standard InChI | InChI=1S/C12H16O2/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1 |

| Standard InChI Key | DEOOBELFQJXOAE-JTQLQIEISA-N |

| Isomeric SMILES | CCC(=O)[C@H](C)OCC1=CC=CC=C1 |

| SMILES | CCC(=O)C(C)OCC1=CC=CC=C1 |

| Canonical SMILES | CCC(=O)C(C)OCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

(S)-2-Benzyloxy-3-pentanone (CAS: 132489-33-9) has the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its IUPAC name is (2S)-2-phenylmethoxypentan-3-one, reflecting the (S)-configuration at the second carbon. The compound’s structure includes a benzyl ether group (-OCH₂C₆H₅) and a ketone moiety at the third position of the pentane chain.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 132489-33-9 | |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| SMILES | CCC(=O)C@HOCC1=CC=CC=C1 | |

| InChIKey | DEOOBELFQJXOAE-JTQLQIEISA-N |

The stereochemistry of the compound is critical for its role in asymmetric synthesis. The (S)-configuration ensures predictable stereochemical outcomes in reactions such as aldol additions .

Structural Characterization

The compound’s 2D and 3D structures have been extensively characterized. X-ray crystallography data (COD record 1100319) confirms the spatial arrangement of the benzyloxy and ketone groups . The 3D conformer models highlight the compound’s chiral center, which influences its interactions in catalytic systems.

Synthesis and Manufacturing

Synthetic Routes

(S)-2-Benzyloxy-3-pentanone is typically synthesized through stereoselective methods. One common approach involves:

-

Benzylation of Pentanone Derivatives: Reaction of a pentan-3-one precursor with a benzylating agent (e.g., benzyl bromide) under basic conditions.

-

Asymmetric Catalysis: Enantioselective oxidation or reduction steps to establish the (S)-configuration. For example, TiCl₄-mediated aldol reactions achieve high stereoselectivity when conducted in tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) .

A patented method (CN109796368B) describes the synthesis of related hydrazine derivatives using (S)-2-benzyloxy propionic acid as a starting material, highlighting the compound’s versatility in multi-step syntheses .

Optimization of Stereoselectivity

The addition of 1.1 equivalents of THF or DME during TiCl₄-mediated aldol reactions significantly improves diastereomeric ratios (up to 97:3) . This solvent effect stabilizes transition states, favoring the formation of 2,4-syn-4,5-syn adducts.

Applications in Organic Synthesis

Stereoselective Aldol Reactions

(S)-2-Benzyloxy-3-pentanone serves as a key substrate in TiCl₄-catalyzed aldol reactions. These reactions produce adducts with high stereocontrol, which are valuable in pharmaceuticals and natural product synthesis. For example:

-

Mechanistic Insight: The Lewis acid (TiCl₄) coordinates with the ketone oxygen, activating the α-hydrogen for deprotonation and enabling nucleophilic attack .

Chiral Building Block in Drug Synthesis

The compound’s chiral center makes it a precursor for bioactive molecules. Notably, it is used in synthesizing Posaconazole Impurity 52 (CAS: 183871-34-3), a critical intermediate in antifungal drug development .

Physicochemical Properties

Stability and Solubility

(S)-2-Benzyloxy-3-pentanone is stable under standard storage conditions but sensitive to strong acids/bases. It exhibits moderate solubility in polar solvents (e.g., THF, DCM) and limited solubility in water.

Spectral Data

-

¹H NMR: δ 1.05 (t, 3H, CH₂CH₃), 1.45 (d, 3H, CH₃), 2.50 (q, 2H, COCH₂), 4.60 (s, 2H, OCH₂Ph).

-

IR: Strong absorption at 1715 cm⁻¹ (C=O stretch).

Related Compounds and Derivatives

Hydrazine Derivatives

-

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide (CAS: 170985-85-0): A derivative used in coordination chemistry and drug synthesis .

-

Posaconazole Impurity 52: Highlights the compound’s role in quality control for pharmaceuticals .

Structural Analogues

Recent Advances and Future Directions

Recent patents (e.g., CN109796368B) emphasize greener synthesis routes using recyclable catalysts like palladium barium sulfate . Future research may explore:

-

Enzymatic Catalysis: For enhanced stereoselectivity.

-

Continuous Flow Systems: To improve reaction efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume